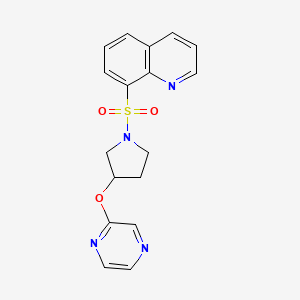

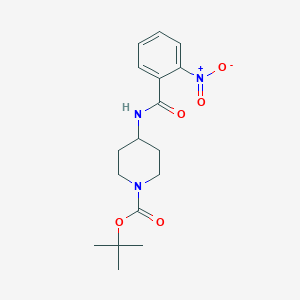

![molecular formula C17H19NO2S B2869579 N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide CAS No. 713113-86-1](/img/structure/B2869579.png)

N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C17H19NO2S. It is related to a class of compounds known as oxazolidinones . Oxazolidinones are a type of heterocyclic compounds that have been identified as potent inhibitors of Factor Xa, an enzyme involved in blood coagulation .

Applications De Recherche Scientifique

Reactivity and Synthesis

- Intramolecular Diels–Alder Reaction : The thiophene nucleus, a component of N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide, has been studied for its reactivity in the Intramolecular Diels–Alder reaction. Depending on the substituents in the allenic ω-position, the thiophene nucleus can act either as a diene or a dienophile. This characteristic opens avenues for synthesizing complex organic compounds with potential applications in drug design and development (Himbert et al., 1990).

Biological Activities

- Cholinesterase Inhibition : Novel hydrazone derivatives of thiophene-2-carboxamide have been synthesized and evaluated for their potential as dual inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are enzymes relevant to Alzheimer's disease. Some derivatives showed significant inhibition of both BChE and AChE, highlighting their potential as therapeutic agents for neurodegenerative diseases (Kausar et al., 2021).

- Antimicrobial Activity : The synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and its evaluation against various microorganisms revealed effective antibacterial activity. Such compounds could be explored further for their potential in developing new antimicrobial agents (Cakmak et al., 2022).

Material Science and Polymer Chemistry

- Polymer Solar Cells : Thiophene-2-carboxamide derivatives have been incorporated into copolymers for the development of high-efficiency polymer solar cells. These materials demonstrate significant promise in photovoltaic applications due to their favorable electronic properties and structural versatility (Qin et al., 2009).

Anticancer Activities

- Cytotoxicity Against Cancer Cell Lines : Some thiophene-2-carboxamide derivatives have been synthesized and tested for their in vitro cytotoxic activity against various cancer cell lines. The findings indicate potential anticancer properties, with specific derivatives showing potent inhibitory activity (Gulipalli et al., 2019).

Orientations Futures

The future directions for the study of “N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide” and related compounds could involve further exploration of their biological activity and potential applications in medicine. Additionally, the development of eco-friendly synthetic strategies for these compounds could be a promising area of research .

Propriétés

IUPAC Name |

N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c19-16(15-7-4-12-21-15)18-13-17(8-10-20-11-9-17)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEKNHITTHNGEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2869498.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide](/img/structure/B2869500.png)

![7-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2869501.png)

![2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869508.png)

![4-[[2-[[2-(3,5-Dimethoxyphenyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2869512.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2869513.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)

![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide](/img/structure/B2869518.png)